Methyl 3-(bromomethyl)-2-methoxybenzoate
Overview
Description
Methyl 3-(bromomethyl)-2-methoxybenzoate is an organic compound with the molecular formula C10H11BrO3. It is a derivative of benzoic acid and contains a bromomethyl group and a methoxy group attached to the benzene ring. This compound is used in various chemical reactions and has applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(bromomethyl)-2-methoxybenzoate can be synthesized through several methods. One common method involves the bromination of methyl 2-methoxybenzoate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(bromomethyl)-2-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Methyl 3-(bromomethyl)-2-methoxybenzoate is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It is used in the development of potential drug candidates.
Material Science: It is utilized in the synthesis of polymers and other advanced materials.
Biological Studies: It is used in the study of enzyme mechanisms and biochemical pathways.
Mechanism of Action
The mechanism of action of methyl 3-(bromomethyl)-2-methoxybenzoate involves its reactivity with nucleophiles, oxidizing agents, and reducing agents. The bromomethyl group is particularly reactive towards nucleophiles, leading to the formation of various substituted products. The methoxy group can undergo oxidation, and the ester group can be reduced under appropriate conditions.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(bromomethyl)benzoate: Lacks the methoxy group, making it less versatile in certain reactions.
Methyl 2-methoxybenzoate: Lacks the bromomethyl group, limiting its reactivity in nucleophilic substitution reactions.
Methyl 3-(chloromethyl)-2-methoxybenzoate: Similar structure but with a chloromethyl group instead of a bromomethyl group, affecting its reactivity and reaction conditions.
Uniqueness
Methyl 3-(bromomethyl)-2-methoxybenzoate is unique due to the presence of both the bromomethyl and methoxy groups, which provide a combination of reactivity and versatility in various chemical reactions. This makes it a valuable intermediate in organic synthesis and research applications.
Properties
IUPAC Name |
methyl 3-(bromomethyl)-2-methoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-9-7(6-11)4-3-5-8(9)10(12)14-2/h3-5H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNCKBSGHOIZJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(=O)OC)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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